Tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H23NO4. It is known for its potential therapeutic and environmental applications. The compound features a pyrrolidine ring, a tetrahydropyran ring, and a tert-butyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with oxanone compounds under controlled conditions. One common method includes the use of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate as a starting material, which undergoes a series of reactions including esterification and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, hydroxylated compounds, and other functionalized molecules depending on the reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to receptors, altering cellular processes and leading to its observed effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate is unique due to its specific structural features, including the combination of a pyrrolidine ring and a tetrahydropyran ring.
Properties
IUPAC Name |
tert-butyl 2-(4-oxooxan-3-yl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-7-4-5-11(15)10-9-18-8-6-12(10)16/h10-11H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBDNYAXVBJQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2COCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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